REACTION_CXSMILES
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[CH3:1][C:2]1([CH3:11])[C:4]([C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)=[N:3]1.[CH3:12][C:13]1[CH:20]=[C:19]([N:21]([CH3:23])[CH3:22])[CH:18]=[C:17]([CH3:24])[C:14]=1[CH:15]=[O:16]>O1CCOCC1>[CH3:23][N:21]([CH3:22])[C:19]1[CH:20]=[C:13]([CH3:12])[C:14]([CH:15]2[O:16][C:2]([CH3:1])([CH3:11])[N:3]=[C:4]2[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=2)=[C:17]([CH3:24])[CH:18]=1
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Name
|
|
Quantity
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2.25 g
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Type
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reactant
|
Smiles
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CC1(N=C1C1=CC=CC=C1)C
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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CC1=C(C=O)C(=CC(=C1)N(C)C)C
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Name
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|
Quantity
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350 mL
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Type
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solvent
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Smiles
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O1CCOCC1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After purification
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Type
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CUSTOM
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Details
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as described in Example 11 and crystallization from n-pentane
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Name
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|
Type
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product
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Smiles
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CN(C1=CC(=C(C(=C1)C)C1C(=NC(O1)(C)C)C1=CC=CC=C1)C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |